2-Amino-4-hydroxy-6,7-dimethyl-5,6,7,8-tetrahydropteridine
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Overview
Description
6,7-Dimethyltetrahydropterin is a member of pterins.
Scientific Research Applications
Model Compound in Enzymatic Reaction Studies
2-Amino-4-hydroxy-6,7-dimethyl-5,6,7,8-tetrahydropteridine serves as a useful model compound for studying chemical and enzymatic reactions, particularly in relation to 5-methyl tetrahydrofolate. It has been synthesized and characterized for its absorption spectra, PMR spectra, and pKa values, which are essential for understanding its chemical behavior in various biological processes (Whiteley, Drais, & Huennekens, 1969).
Hydroxylation of Aromatic Amino Acids
Research indicates that this compound, in the presence of ferrous ion, acts as a hydroxylating agent for aromatic amino acids. This property is significant for understanding biochemical pathways and enzymatic systems involving amino acid transformations (Coulson, Powers, & Jepson, 1970).
Enzyme Substrate Analysis
This compound has been analyzed as a substrate for dihydropteridine reductase, an enzyme critical in human brain function. The studies focus on the enzyme’s interaction with various pteridine ring substituents, enhancing our understanding of enzyme-substrate specificity and reaction mechanisms (Armarego, Ohnishi, & Taguchi, 1986).
Investigation of Autoxidation Mechanisms
The autoxidation of tetrahydrofolic acid and tetrahydrobiopterin, both derivatives of this compound, has been studied. This research helps in understanding the kinetics and mechanisms involved in oxidative stress and the formation of free radicals in biological systems (Blair & Pearson, 1974).
Electron-Transfer Reactions Studies
Preliminary studies have been conducted on the formation of cationic radicals of this compound. These findings have implications for understanding electron-transfer reactions in biological systems and photosynthesis (Bobst, 1971).
Properties
CAS No. |
611-54-1 |
---|---|
Molecular Formula |
C8H13N5O |
Molecular Weight |
195.22 |
IUPAC Name |
2-amino-6,7-dimethyl-5,6,7,8-tetrahydro-3H-pteridin-4-one |
InChI |
InChI=1S/C8H13N5O/c1-3-4(2)11-6-5(10-3)7(14)13-8(9)12-6/h3-4,10H,1-2H3,(H4,9,11,12,13,14) |
InChI Key |
ARHXUJTYUBUXBB-UHFFFAOYSA-N |
SMILES |
CC1C(NC2=C(N1)C(=O)NC(=N2)N)C |
Canonical SMILES |
CC1C(NC2=C(N1)C(=O)NC(=N2)N)C |
611-54-1 | |
Related CAS |
945-43-7 (mono-hydrochloride) |
Synonyms |
2-amino-4-hydroxy-6,7-dimethyl-5,6,7,8-tetrahydropteridine 2-amino-4-hydroxy-6,7-dimethyl-5,6,7,8-tetrahydropteridine hydrochloride 2-amino-4-hydroxy-6,7-dimethyl-5,6,7,8-tetrahydropteridine monohydrochloride 2-amino-4-hydroxy-6,7-dimethyl-5,6,7,8-tetrahydropteridine sulfate 2-amino-4-hydroxy-6,7-dimethyltetrahydropteridine 6,7-dimethyl-5,6,7,8-tetrahydropterin DMPH4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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